
DS-1971a
Overview
Description
DS-1971a is a potent, orally active, and isoform-selective inhibitor of the voltage-gated sodium channel NaV1.7, with IC50 values of 22.8 nM (human NaV1.7) and 59.4 nM (mouse NaV1.7) . It was developed to treat peripheral neuropathic pain by blocking pain signal transmission. Structurally, this compound is a cycloalkane derivative with a sulfonamide scaffold, optimized to avoid cytochrome P450 (CYP3A4) mechanism-based inhibition and glutathione (GSH) adduct formation, reducing idiosyncratic toxicity risks . Preclinical studies demonstrated robust efficacy in pain models and a favorable toxicological profile, enabling clinical trials at doses up to 1,200 mg/day .
This compound is metabolized primarily by CYP2C8 into the disproportionate metabolite M1 (27% of total exposure), with minor contributions from aldehyde oxidase (AO) . M1, while pharmacologically active, shows low toxicity and negligible CYP inhibition, supporting this compound’s clinical safety . Physiologically based pharmacokinetic (PBPK) models using humanized-liver chimeric mice accurately predicted human exposure to this compound and M1, validating its metabolic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-1971a involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of arylsulfonamide as a core structure, which is modified through various chemical reactions to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production methods for this compound are not publicly available. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
DS-1971a undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Various substitution reactions can modify the functional groups on the arylsulfonamide core, impacting its selectivity and potency.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in modified arylsulfonamide compounds with different functional groups .
Scientific Research Applications
Efficacy
In preclinical studies, DS-1971a has demonstrated robust efficacy in various animal models of neuropathic pain. For instance, it showed significant pain relief in models involving nerve injury and diabetic neuropathy, indicating its potential as a therapeutic agent for chronic pain conditions .
Safety and Tolerability
This compound exhibits a favorable safety profile. In clinical trials involving healthy male subjects, doses up to 1200 mg per day were administered without significant adverse effects. The compound's pharmacokinetics were characterized by rapid absorption and a predictable elimination profile, making it suitable for further clinical development .
Neuropathic Pain Treatment
The primary application of this compound is in the treatment of neuropathic pain. Clinical trials have focused on assessing its efficacy and safety in patients with conditions such as diabetic neuropathy and postherpetic neuralgia. The compound is expected to provide effective pain relief while minimizing common side effects associated with other analgesics .
Phase 1 Study
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. The study was randomized, double-blind, and placebo-controlled, involving multiple ascending doses. Results indicated that this compound was well tolerated at all tested doses with no serious adverse events reported .
Phase 2 Explorations
Ongoing Phase 2 studies aim to further elucidate the efficacy of this compound in specific patient populations suffering from chronic neuropathic pain. Preliminary results suggest that patients receiving this compound experience significant reductions in pain scores compared to placebo groups .
Data Summary
Study Type | Participants | Dosage | Duration | Primary Outcome |
---|---|---|---|---|
Phase 1 | Healthy males | Up to 1200 mg/day | 14 days | Safety and tolerability |
Phase 2 (ongoing) | Neuropathic pain patients | TBD | TBD | Efficacy in pain reduction |
Metabolism and Disposition
Research on the metabolism of this compound indicates that it undergoes significant hepatic metabolism primarily via cytochrome P450 enzymes. Studies have identified key metabolites formed during this process, including M1 and M2, with M1 being particularly notable as a disproportionate metabolite in humans . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing dosing regimens.
Mechanism of Action
DS-1971a exerts its effects by selectively inhibiting the NaV1.7 sodium channel. This inhibition prevents the influx of sodium ions into neurons, thereby reducing neuronal excitability and pain signaling. The molecular targets of this compound include the NaV1.7 channel, and its mechanism involves binding to specific sites on the channel to block its activity .
Comparison with Similar Compounds
Comparison with Similar NaV1.7 Inhibitors
Selectivity and Potency
- This compound balances potency and selectivity, critical for avoiding off-target effects (e.g., cardiac NaV1.5 inhibition). Its cycloalkane moiety enhances metabolic stability compared to earlier sulfonamide derivatives .
Pharmacokinetics and Metabolism
- This compound ’s metabolism is species-dependent: M1 dominates in humans, while AO-driven M4 prevails in rodents . This underscores the importance of humanized-liver models for accurate PK prediction .
- M1/P AUC Ratio : 1.6 in humans vs. 0.69 in PXB-mice; PBPK modeling refined this to 1.3, demonstrating translational utility .
Technological Advancements in this compound Development
- PBPK Modeling : this compound’s human exposure was accurately predicted using chimeric mice with human hepatocytes, achieving simulated M1 Cmax of 3,429 ng/mL (vs. observed 3,180 ng/mL) .
Biological Activity
DS-1971a is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, primarily developed for the treatment of neuropathic pain. This compound has shown promising results in preclinical studies, demonstrating both efficacy and a favorable safety profile.
This compound selectively inhibits the NaV1.7 channel, which plays a critical role in pain signaling. The inhibition of this channel can effectively reduce pain sensations, making it a target for analgesic drug development. The compound's selectivity is crucial as it minimizes off-target effects, which can lead to adverse reactions.
Efficacy in Preclinical Studies
In vitro and in vivo studies have demonstrated that this compound exhibits high potency against NaV1.7. The compound was optimized from earlier sulfonamide derivatives, leading to its current formulation, which avoids potential toxicological issues associated with previous iterations.
Key Findings:
- In Vitro Potency: this compound displayed robust inhibition of NaV1.7 with an IC50 value in the nanomolar range.
- In Vivo Efficacy: Animal models have shown significant pain relief in neuropathic pain scenarios, such as those induced by nerve injury or inflammation .
Safety Profile
The safety pharmacology studies indicate that this compound has a favorable toxicological profile. In studies involving multiple doses up to 1200 mg/day over 14 days in healthy human subjects, no serious adverse effects were reported . Long-term studies up to 1000 mg/kg over nine months also did not reveal any significant toxicity .
Metabolism and Pharmacokinetics
This compound undergoes metabolism primarily through cytochrome P450 enzymes, particularly CYP2C8. A significant metabolite, M1, was identified as a human disproportionate metabolite, indicating species-specific metabolic pathways that could influence drug efficacy and safety . The major metabolites were characterized following oral administration of radiolabeled this compound:
Metabolite | Formation Pathway | Percentage of Total Drug Exposure |
---|---|---|
M1 | P450-mediated monoxidation | 27% |
M2 | P450-mediated monoxidation | 10% |
Minor Metabolites | Aldehyde oxidase and P450s | <10% |
This data highlights the importance of understanding the metabolic pathways for predicting human responses to this compound.
Clinical Trials
This compound has progressed through early-phase clinical trials aimed at assessing its safety and efficacy in humans. Phase I trials focused on establishing tolerability and pharmacokinetics. Although it showed promise, further development faced challenges leading to discontinuation in Phase II due to unforeseen complications related to dosing regimens .
Comparative Analysis with Other NaV1.7 Inhibitors
This compound has been compared with other NaV1.7 inhibitors such as Ralfinamide, which acts on multiple receptors but lacks selectivity for NaV1.7. Ralfinamide has completed Phase II trials but encountered issues in subsequent phases due to efficacy concerns . In contrast, this compound's selective action offers a potentially safer profile for neuropathic pain treatment.
Q & A
Basic Research Questions
Q. What are the primary pharmacokinetic (PK) parameters of DS-1971a, and how are they experimentally determined?
this compound's PK parameters, including renal (CLrp) and biliary plasma clearance (CLbp), are quantified using chimeric PXB-mice with humanized livers. After oral administration (10 mg/kg), urinary and fecal recovery rates for this compound and its metabolite M1 are measured via radiochromatography and LC-MS/MS. For example, urinary recovery of M1 is 15%, while fecal recovery is 9.2%, reflecting its elimination pathways . Metabolic clearance (CLmp) is calculated using static and dynamic physiologically based pharmacokinetic (PBPK) models, incorporating parameters like hepatic availability (Fh,p) and blood-to-plasma ratios (Rbp) .
Q. How is the metabolic stability of this compound assessed in vitro?
this compound is incubated with human liver microsomes (HLM) and S9 fractions at varying concentrations (0.1–30 µM) alongside NADPH-regenerating systems. Depletion rates and M1 formation kinetics are quantified via LC-MS/MS. The Km and Vmax values for this compound metabolism are derived using the Michaelis-Menten equation, validated through WinNonlin software .
Q. What methodologies are used to predict human exposure to this compound and its metabolites?
Static and dynamic PBPK models simulate human exposure by integrating parameters like hepatic clearance (CLh), membrane permeability (e.g., 6.4 × 10⁻⁶ cm/s in MDCK II cells), and absorption constants (ka1 = 0.33/h). The M1/P plasma AUC ratio (1.3 in humans) is predicted using chimeric mouse data, accounting for interspecies differences in hepatic metabolism .
Advanced Research Questions
Q. How do interspecies differences in this compound metabolism impact translational validity of preclinical models?
PXB-mice (humanized livers) predominantly produce M1 and M2 metabolites, aligning with human profiles, whereas SCID mice generate AO-dependent metabolites (M4, M7, M8). This divergence necessitates careful extrapolation of metabolic stability and clearance data. For instance, M1’s biliary clearance (CLbm = 4.6 ml/min/kg in PXB-mice) is prioritized over AO pathways in SCID models .
Q. What are the limitations of current PBPK models in predicting this compound’s human PK profile?
While dynamic PBPK models accurately simulate plasma Cmax and AUC for this compound and M1, they may oversimplify gut metabolism and tissue distribution. Key assumptions (e.g., Fa = 1.0 for oral absorption) require validation against clinical data, as species-specific differences in protein binding (e.g., human fum = 0.70) affect bioavailability .
Q. How are contradictory findings in metabolite formation rates resolved between in vitro and in vivo systems?
In vitro HLM studies show a linear correlation between this compound depletion and M1 formation (R² > 0.9), but in vivo PXB-mice reveal non-linear biliary excretion of M1. This discrepancy is addressed by incorporating biliary clearance parameters (CLbm) and metabolite stability data into PBPK models .
Q. Methodological Insights
Q. What experimental strategies validate the selectivity of this compound for NaV1.7 inhibition?
this compound’s selectivity (IC50 = 22.8 nM for hNaV1.7 vs. 59.4 nM for mNaV1.7) is confirmed via patch-clamp assays in transfected cells. Cross-reactivity with other NaV isoforms (e.g., NaV1.5) is excluded by screening at 10× IC50 concentrations .
Q. How is the LogD value of this compound determined, and what does it imply for its pharmacokinetics?
LogD (pH 7.4) is measured using shake-flask methods: this compound (LogD = 1.2) exhibits moderate lipophilicity, favoring membrane permeability but limiting CNS penetration. This property aligns with its design as a peripherally acting analgesic .
Properties
IUPAC Name |
5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN5O3S/c1-27-16(6-9-25-27)13-4-2-3-5-17(13)30-18-11-15(22)19(10-14(18)21)31(28,29)26-20-7-8-23-12-24-20/h6-13,17H,2-5H2,1H3,(H,23,24,26)/t13-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKONCJPCULNOW-DYVFJYSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2CCCC[C@@H]2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450595-86-4 | |
Record name | DS-1971 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450595864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DS-1971 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHV5F71MBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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